N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
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Overview
Description
N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a butyl group at the 5-position, along with a carboxamide group at the 3-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The synthesis of this compound often involves the derivatization of a pyridine derivative with a boronic acid derivative. The reaction typically requires a palladium catalyst and a suitable solvent, such as toluene or dichloromethane.
Butylation Reaction: The butyl group can be introduced through a nucleophilic substitution reaction, where the pyridine derivative is treated with butyl bromide or chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation to form pyridine N-oxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols, and catalysts like palladium on carbon.
Major Products Formed:
Pyridine N-oxide: Formed through the oxidation of the pyridine ring.
Amine: Formed through the reduction of the carboxamide group.
Substituted Boronic Acid Derivatives: Formed through substitution reactions involving the boronic acid group.
Scientific Research Applications
This compound is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a tool in molecular biology research.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: This compound has a similar boronic acid derivative but differs in the presence of a dihydropyridine ring.
Tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate: This compound features an allyl group instead of a butyl group.
Uniqueness: N-Butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a boronic acid derivative, and a butyl group, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-6-7-8-19-14(20)12-9-13(11-18-10-12)17-21-15(2,3)16(4,5)22-17/h9-11H,6-8H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDBHUDHDLXUHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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